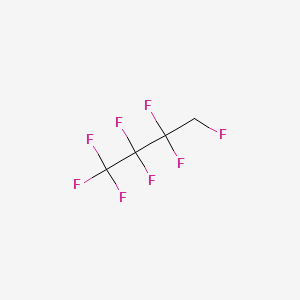

1,1,1,2,2,3,3,4-Octafluorobutane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,1,1,2,2,3,3,4-Octafluorobutane is an organic compound with the formula C4H2F8 . It is a colorless and odorless liquid .

Molecular Structure Analysis

The molecular weight of 1,1,1,2,2,3,3,4-Octafluorobutane is 202.0459 . The IUPAC Standard InChI is InChI=1S/C4H2F8/c5-1-2(6,7)3(8,9)4(10,11)12/h1H2 .Physical And Chemical Properties Analysis

1,1,1,2,2,3,3,4-Octafluorobutane is a colorless and odorless liquid . It has a molecular weight of 202.0459 . It has a boiling point of 45°C and a melting point of -79°C . It is insoluble in water but soluble in organic solvents such as ether and alcohol .Aplicaciones Científicas De Investigación

C4H2F8\mathrm{C_4H_2F_8}C4H2F8

and a molecular weight of approximately 202.05 g/mol .Refrigerants and Heat Transfer Fluids

1,1,1,2,2,3,3,4-Octafluorobutane is used as a refrigerant and heat transfer fluid in various applications. Its low boiling point (around 301 K) makes it suitable for cooling systems, air conditioning, and refrigeration equipment. Researchers study its thermodynamic properties to optimize its performance in these applications .

Dielectric Fluids

Due to its high dielectric strength and low toxicity, 1,1,1,2,2,3,3,4-octafluorobutane is investigated as an alternative dielectric fluid in electrical systems. It can be used in capacitors, transformers, and other high-voltage equipment .

Solvent and Extraction Applications

Researchers explore its use as a solvent for specific chemical reactions or as an extraction agent. Its chemical stability and non-flammability are advantageous in these contexts .

Aerosol Propellants

1,1,1,2,2,3,3,4-Octafluorobutane has been studied as a propellant in aerosol formulations. Its low environmental impact and compatibility with various active ingredients make it attractive for this purpose .

Fire Suppression Systems

The compound’s non-flammable nature and low toxicity have led to investigations into its use in fire suppression systems. Researchers examine its effectiveness in extinguishing fires while minimizing harm to humans and the environment .

Chemical Synthesis and Catalysis

In organic synthesis, 1,1,1,2,2,3,3,4-octafluorobutane can serve as a reactant or solvent. Its unique chemical properties may enable novel transformations or catalytic processes .

Surface Coatings and Lubricants

Studies explore its potential as a component in surface coatings, lubricants, and anti-adhesive materials. Its low surface tension and chemical stability are relevant in these applications .

Medical Imaging

While not as common, some research investigates the use of this compound in medical imaging, such as MRI contrast agents. Its stability and low toxicity are essential considerations .

Safety and Hazards

Propiedades

IUPAC Name |

1,1,1,2,2,3,3,4-octafluorobutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F8/c5-1-2(6,7)3(8,9)4(10,11)12/h1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALFNZSGFNPWSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10894957 |

Source

|

| Record name | 1,1,1,2,2,3,3,4-Octafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,2,2,3,3,4-Octafluorobutane | |

CAS RN |

662-35-1 |

Source

|

| Record name | 1,1,1,2,2,3,3,4-Octafluorobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000662351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,2,2,3,3,4-Octafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2402834.png)

![N-(tert-butyl)-2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2402836.png)

![1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2402841.png)

![2-[2-[3-(2-Prop-2-enoyloxyethoxy)-2,2-bis(2-prop-2-enoyloxyethoxymethyl)propoxy]ethoxy]ethyl prop-2-enoate](/img/structure/B2402843.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2402846.png)

![4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine](/img/no-structure.png)